molecular formula C7H10N2O B1643273 2-Propylpyrimidin-5-OL

2-Propylpyrimidin-5-OL

Cat. No.: B1643273
M. Wt: 138.17 g/mol
InChI Key: SQKCMNUCNFQVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propylpyrimidin-5-ol is a chemical compound of significant interest in scientific research, primarily serving as a versatile synthetic intermediate and building block in medicinal chemistry. Its molecular structure, featuring a pyrimidine ring core with hydroxyl and propyl substituents, makes it a valuable precursor for the development of more complex molecules . Researchers utilize this compound in the synthesis of various heterocyclic compounds, including pyrazolopyrimidinone derivatives, which are core structures in the study of novel pharmacologically active agents . The propyl side chain on the pyrimidine ring is a structural feature found in several biologically active molecules, underscoring its relevance in the design of potential therapeutic compounds . As a pyrimidine derivative, it is part of a class of compounds widely studied for their diverse mechanisms of action and applications in drug discovery . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should consult the safety data sheet and handle the material in accordance with best laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-propylpyrimidin-5-ol

InChI

InChI=1S/C7H10N2O/c1-2-3-7-8-4-6(10)5-9-7/h4-5,10H,2-3H2,1H3

InChI Key

SQKCMNUCNFQVTR-UHFFFAOYSA-N

SMILES

CCCC1=NC=C(C=N1)O

Canonical SMILES

CCCC1=NC=C(C=N1)O

Origin of Product

United States

Synthetic Methodologies for 2 Propylpyrimidin 5 Ol and Its Derivatives

Established Synthetic Routes for Pyrimidin-5-ol Core Structure

The formation of the fundamental pyrimidin-5-ol scaffold can be achieved through various established synthetic strategies, primarily involving cyclization reactions and, more recently, multicomponent approaches.

Cyclization Reactions and Precursor Utilization

The classical and most common approach to pyrimidine (B1678525) ring synthesis involves the cyclocondensation of a three-carbon component with a dinucleophile, typically an amidine, urea, or guanidine (B92328) derivative. For the synthesis of the pyrimidin-5-ol core, precursors that can provide the C4-C5-C6 fragment of the pyrimidine ring with a hydroxyl group or a precursor to it at the C5 position are essential.

One established method involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with amidines. researchgate.net For instance, the cyclocondensation of malonaldehyde derivatives with an appropriate amidine can lead to the formation of the pyrimidine ring. The choice of precursors is critical for the final substitution pattern. A general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters, which are closely related to pyrimidin-5-ols, utilizes the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which reacts with a variety of amidinium salts. organic-chemistry.orgthieme-connect.comresearchgate.net To obtain the unsubstituted pyrimidin-5-ol core, a similar strategy could be envisioned using precursors lacking the C5-ester group.

Another key precursor for the synthesis of pyrimidin-5-ols is 1,3-diamino-2-hydroxypropane. A patented method for the synthesis of 2-(trifluoromethyl)pyrimidin-5-ol (B26336) utilizes the cyclization of 1,3-diamino-2-hydroxypropane with ethyl trifluoroacetate. google.com This reaction forms a tetrahydropyrimidin-5-ol intermediate, which is then aromatized. This approach highlights the utility of functionalized 1,3-diamines in constructing the pyrimidin-5-ol core.

Multicomponent Synthesis Approaches

Multicomponent reactions (MCRs) have gained prominence in heterocyclic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. rsc.org For the pyrimidine core, several MCRs have been developed. For example, a three-component coupling reaction catalyzed by zinc chloride allows for the synthesis of 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org While not directly yielding 5-hydroxypyrimidines, these methods demonstrate the potential of MCRs to assemble the pyrimidine ring with a variety of substituents.

A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has also been reported. organic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, offering a sustainable route to pyrimidines. organic-chemistry.org Adapting such MCRs by selecting appropriate starting materials could provide a direct entry to the pyrimidin-5-ol scaffold.

Targeted Synthesis of 2-Propylpyrimidin-5-OL

The specific synthesis of this compound requires a strategy that regioselectively introduces a propyl group at the 2-position of the pyrimidine ring and a hydroxyl group at the 5-position.

Optimization of Reaction Conditions and Yields

A plausible and efficient route to this compound can be extrapolated from the synthesis of its trifluoromethyl analogue. google.com This multi-step synthesis would begin with the cyclocondensation of butyramidine (or its hydrochloride salt) with 1,3-diamino-2-hydroxypropane .

The initial cyclization is typically carried out at elevated temperatures, for instance, by heating the reactants in a suitable solvent like xylene or N-methylpyrrolidone. google.com The reaction proceeds through the formation of a tetrahydropyrimidine (B8763341) intermediate, specifically 2-propyl-1,4,5,6-tetrahydropyrimidin-5-ol .

The subsequent and crucial step is the aromatization of this intermediate. A common method to achieve this is through a two-step process involving tosylation followed by elimination. The hydroxyl group of the tetrahydropyrimidine intermediate is first reacted with p-toluenesulfonyl chloride in the presence of a base to form a tosylate. This is then followed by an elimination reaction, induced by a stronger base, to introduce the double bonds and form the aromatic pyrimidine ring. google.com

Optimization of this process would involve screening different solvents, bases, and reaction temperatures for both the initial cyclization and the subsequent aromatization steps to maximize the yield and purity of the final product, this compound. The table below outlines a hypothetical optimization of the final elimination step.

Table 1: Hypothetical Optimization of Aromatization Reaction

EntryBaseSolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
1Sodium HydroxideEthanol251245
2Potassium HydroxideMethanol251250
3Sodium EthoxideEthanol50675
4Potassium tert-Butoxidetert-Butanol80485
5DBUAcetonitrile60870

Regioselective Synthesis Strategies

The regioselectivity of the synthesis, ensuring the propyl group is at the C2 position, is dictated by the choice of the amidine precursor. Using butyramidine specifically directs the propyl group to the 2-position of the pyrimidine ring.

Alternative regioselective strategies could involve building the pyrimidine ring from different precursors. For example, the reaction of a suitably substituted three-carbon component with butyramidine would ensure the desired regiochemistry. A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters relies on the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, which provides excellent regioselectivity for the 2-position. organic-chemistry.orgthieme-connect.comresearchgate.net A similar approach with a precursor lacking the carboxylate function could theoretically be employed for the synthesis of this compound.

Derivatization Strategies for this compound Analogues

The this compound molecule possesses a reactive hydroxyl group, which is a prime site for derivatization to generate a library of analogues with potentially modified properties. The electron-deficient nature of the pyrimidine ring also allows for certain substitution reactions.

Common derivatization strategies for the hydroxyl group include etherification and esterification .

Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides or other electrophiles in the presence of a base. evitachem.comgoogle.com For example, reaction with methyl iodide in the presence of a base like sodium hydride would yield 5-methoxy-2-propylpyrimidine. A variety of alkyl, benzyl, or other substituted groups can be introduced through this method. Iridium-catalyzed intramolecular asymmetric allylic etherification has also been reported for pyrimidinemethanols, suggesting the potential for advanced etherification strategies. acs.org

Esterification: The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. evitachem.com This allows for the introduction of a wide range of ester functionalities.

The pyrimidine ring itself, although electron-deficient, can undergo certain functionalization reactions. Nucleophilic aromatic substitution can occur, particularly if leaving groups are present at the C4 or C6 positions. vulcanchem.com While this compound does not have such leaving groups, it is conceivable to first introduce them through other reactions to enable further derivatization. Cross-coupling reactions, such as Suzuki or Stille couplings, are powerful tools for introducing new carbon-carbon bonds to a pyrimidine ring, though this would typically require prior halogenation of the ring. nih.govmdpi.com

The table below summarizes potential derivatization reactions for this compound.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagent(s)Product Type
EtherificationAlkyl halide, Base (e.g., NaH)5-Alkoxy-2-propylpyrimidine
EsterificationAcyl chloride, Base (e.g., Pyridine)2-Propylpyrimidin-5-yl ester
Halogenation (hypothetical)e.g., POCl₃Chloro-substituted 2-propylpyrimidine (B1626694)
Suzuki Coupling (post-halogenation)Arylboronic acid, Pd catalyst, BaseAryl-substituted this compound

Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is generally electron-deficient, which influences its reactivity towards substitution reactions. For a pre-formed this compound ring, electrophilic substitution is challenging due to the deactivating effect of the nitrogen atoms. However, nucleophilic substitution reactions are more common, particularly at positions activated by electron-withdrawing groups or after conversion of the hydroxyl group into a better leaving group.

Halogenation, for instance, can introduce reactive handles onto the pyrimidine ring. While direct halogenation of this compound is not extensively documented, related pyrimidine systems can undergo halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For example, the bromination of pyrimidine derivatives can be achieved using NBS in the presence of a suitable initiator. google.com The resulting halogenated intermediates can then undergo nucleophilic substitution with various nucleophiles such as amines, alkoxides, and thiols to introduce diversity at specific positions on the ring. nih.gov

The table below summarizes potential nucleophilic substitution reactions on a halogenated this compound derivative.

NucleophileReagent ExamplePotential ProductReference (by analogy)
AmineAlkylamine2-Propyl-X-amino-pyrimidin-5-ol nih.gov
AlkoxideSodium methoxide2-Propyl-X-methoxy-pyrimidin-5-ol nih.gov
ThiolSodium thiophenoxide2-Propyl-X-phenylthio-pyrimidin-5-ol thieme-connect.de
Note: 'X' denotes the position of initial halogenation on the pyrimidine ring.

Modifications at the Hydroxyl Group

The hydroxyl group at the 5-position of this compound is a key site for derivatization, allowing for the introduction of a wide range of functionalities.

Etherification: The hydroxyl group can be converted to an ether linkage through Williamson ether synthesis. This typically involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide. sit.edu.cn For pyrimidinols, O-alkylation can also be achieved under various conditions. For instance, reaction with alkyl halides in the presence of a base like potassium carbonate is a common method. acs.org

Esterification: Acylation of the hydroxyl group to form esters is another important modification. This can be accomplished using acyl chlorides or carboxylic anhydrides in the presence of a base, or through coupling reactions with carboxylic acids using reagents like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDCI). thieme-connect.de The synthesis of 5-alkyl-2-pyrimidinol esters has been reported, highlighting the feasibility of this transformation. researchgate.net

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions at the C5-position. Tosylation of pyrimidinols has been shown to be an effective strategy, allowing for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling to form C-C bonds. researchgate.netwhiterose.ac.uk

The following table outlines potential modifications at the hydroxyl group of this compound.

Reaction TypeReagent ExampleFunctional Group IntroducedReference (by analogy)
EtherificationBenzyl bromide, K₂CO₃Benzyl ether acs.org
EsterificationAcetyl chloride, PyridineAcetate ester thieme-connect.de
TosylationTosyl chloride, PyridineTosylate researchgate.net

Introduction of Diverse Functional Groups

The introduction of diverse functional groups onto the this compound scaffold can be achieved either during the initial ring synthesis or by modification of the pre-formed heterocycle.

One of the most versatile methods for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound with an amidine. To synthesize this compound, a suitable β-keto ester could be reacted with propionamidine. By choosing appropriately substituted starting materials, various functional groups can be incorporated into the final pyrimidine structure. researchgate.net

For pre-formed pyrimidines, cross-coupling reactions are a powerful tool for introducing new carbon-carbon and carbon-heteroatom bonds. As mentioned, conversion of the hydroxyl group to a tosylate or halide allows for Suzuki, Heck, or Buchwald-Hartwig coupling reactions, enabling the introduction of aryl, vinyl, or amino groups. researchgate.netambeed.com

Furthermore, direct C-H functionalization is an emerging area in heterocyclic chemistry that could potentially be applied to this compound, although specific examples for this particular molecule are not yet prevalent in the literature.

Green Chemistry Approaches in this compound Synthesis

Traditional methods for pyrimidine synthesis often rely on harsh reagents, toxic solvents, and high temperatures, leading to environmental concerns. rasayanjournal.co.in In recent years, there has been a significant shift towards the development of greener and more sustainable synthetic protocols. nih.govbenthamdirect.com These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous substances.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. semanticscholar.org The synthesis of various pyrimidine derivatives, including pyrano[2,3-d]pyrimidines, has been successfully achieved using microwave-assisted methods. tandfonline.com This technique could be readily applied to the condensation step in the synthesis of this compound, potentially improving the efficiency of the process.

Ultrasound-Promoted Synthesis: Sonication is another energy source that can enhance chemical reactivity. Ultrasound has been used to promote the synthesis of 4-pyrimidinols from β-keto esters and amidines, as well as the subsequent tosylation of the hydroxyl group. researchgate.net This method offers a greener alternative to traditional heating, often proceeding under milder conditions.

Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of organic solvents or in water is a key principle of green chemistry. Solvent-free synthesis of pyrimidine derivatives has been reported, offering advantages in terms of reduced waste and simplified work-up procedures. rasayanjournal.co.insmolecule.com Similarly, performing reactions in aqueous media is highly desirable, and methods for the synthesis of pyrimidines in water have been developed. researchgate.net

Catalysis: The use of catalysts, particularly recyclable and non-toxic ones, is central to green chemistry. Various catalysts, including metal-based and organocatalysts, have been employed for pyrimidine synthesis. rasayanjournal.co.inmdpi.com For example, the use of agro-waste extract as a solvent and catalyst for pyrano[2,3-d]pyrimidine synthesis represents an innovative and environmentally friendly approach. tandfonline.com

The table below compares conventional and green approaches for key steps in pyrimidine synthesis.

Synthetic StepConventional MethodGreen AlternativeAdvantages of Green ApproachReference
CondensationRefluxing in organic solvents (e.g., ethanol) with a strong base.Microwave irradiation in a minimal amount of solvent or solvent-free.Shorter reaction time, higher yield, less waste. semanticscholar.org
CondensationConventional heating.Ultrasound irradiation in water.Milder conditions, improved yields, use of water as a solvent. researchgate.net
CatalysisStoichiometric amounts of strong acids or bases.Use of recyclable catalysts (e.g., supported metal catalysts, organocatalysts).Catalyst reusability, reduced waste, milder reaction conditions. rasayanjournal.co.inmdpi.com

Advanced Spectroscopic and Structural Elucidation of 2 Propylpyrimidin 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Propylpyrimidin-5-OL, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of its molecular framework.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the propyl substituent. The chemical shifts are influenced by the electronic environment of each proton. The hydroxyl proton (5-OH) is anticipated to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

The protons on the pyrimidine ring, H-4 and H-6, are expected to be in the aromatic region, typically between δ 7.0 and 9.0 ppm. Due to the presence of the electron-donating hydroxyl group and the electron-withdrawing nitrogen atoms, their precise chemical shifts would require experimental determination or computational prediction.

The propyl group will show three distinct sets of signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the pyrimidine ring. The upfield nature of these signals is characteristic of alkyl protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-4/H-6 (ring)7.5 - 8.5s-
H-4/H-6 (ring)7.5 - 8.5s-
5-OHVariablebr s-
α-CH₂ (propyl)2.5 - 3.0t~7.5
β-CH₂ (propyl)1.6 - 2.0sextet~7.5
γ-CH₃ (propyl)0.9 - 1.2t~7.5

Disclaimer: The data presented in this table is predicted based on analogous compounds and general principles of NMR spectroscopy, as experimental data for this compound is not publicly available.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum of this compound will provide information on the carbon skeleton of the molecule. The pyrimidine ring carbons will resonate at lower field (higher ppm) due to their aromaticity and the influence of the nitrogen atoms. The carbon atom attached to the hydroxyl group (C-5) is expected to be significantly deshielded. The carbons of the propyl group will appear at higher field (lower ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (ring)160 - 170
C-4 (ring)140 - 150
C-5 (ring)150 - 160
C-6 (ring)140 - 150
α-CH₂ (propyl)30 - 40
β-CH₂ (propyl)20 - 30
γ-CH₃ (propyl)10 - 15

Disclaimer: The data presented in this table is predicted based on analogous compounds and general principles of NMR spectroscopy, as experimental data for this compound is not publicly available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, strong cross-peaks are expected between the adjacent methylene and methyl protons of the propyl group (α-CH₂ with β-CH₂, and β-CH₂ with γ-CH₃). This would confirm the integrity of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would allow for the direct assignment of the carbon signals for each protonated carbon of the propyl group by correlating the proton signals with their attached carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connection between the propyl group and the pyrimidine ring. A key correlation would be expected between the α-CH₂ protons of the propyl group and the C-2 carbon of the pyrimidine ring.

Infrared (IR) and Raman Spectroscopy

Vibrational Assignments and Functional Group Identification

The IR and Raman spectra of this compound will display characteristic bands corresponding to its functional groups.

O-H Vibrations: A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The O-H in-plane bending vibration is expected around 1400 cm⁻¹.

C-H Vibrations: The C-H stretching vibrations of the propyl group will appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring is expected just above 3000 cm⁻¹.

Ring Vibrations: The pyrimidine ring will exhibit a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations are expected in the 1400-1650 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would also be present.

C-O Vibrations: The C-O stretching vibration associated with the hydroxyl group is anticipated in the 1200-1300 cm⁻¹ region.

Table 3: Predicted Vibrational Assignments for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy
O-H stretch3200 - 3600IR
Aromatic C-H stretch3000 - 3100IR, Raman
Aliphatic C-H stretch2850 - 3000IR, Raman
C=N, C=C stretch (ring)1400 - 1650IR, Raman
O-H bend~1400IR
C-O stretch1200 - 1300IR
Ring breathing900 - 1000Raman

Disclaimer: The data presented in this table is predicted based on analogous compounds and general principles of vibrational spectroscopy, as experimental data for this compound is not publicly available.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can be used to study the conformational isomers (rotamers) of the propyl group attached to the pyrimidine ring. Different spatial arrangements of the propyl chain can give rise to distinct vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify the presence of different conformers and potentially determine their relative stabilities. ijsred.com Computational modeling can aid in assigning specific vibrational modes to different conformers. ijsred.com The study of weak intermolecular interactions, such as hydrogen bonding, can also be investigated through changes in the vibrational spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a cornerstone in the structural elucidation of novel compounds, providing information about the molecular weight and elemental composition, as well as insights into the molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound. Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry provide high-resolution and mass accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, HRMS would be employed to confirm its molecular formula, C₇H₁₀N₂O. The high precision of HRMS instruments allows for the measured mass to be compared with the calculated theoretical mass, typically with a mass accuracy of less than 5 ppm, thus validating the elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound

Molecular Formula Compound Name Theoretical Monoisotopic Mass (Da) Expected Ion Species

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), molecules fragment in predictable ways. The analysis of these fragmentation patterns provides valuable information about the compound's structure. While a specific mass spectrum for this compound is not available, a probable fragmentation pattern can be postulated based on the known fragmentation of pyrimidine derivatives and general fragmentation rules sphinxsai.comiosrjournals.orgacs.orgnih.gov.

The molecular ion peak (M⁺) would be expected at m/z 138. Key fragmentation pathways would likely involve the cleavage of the propyl group and fragmentation of the pyrimidine ring itself. Common losses from pyrimidine rings include the neutral loss of HCN, CO, and N₂. The propyl side chain could undergo cleavage, leading to the loss of propene (C₃H₆) via a McLafferty-type rearrangement if applicable, or the loss of an ethyl radical (•C₂H₅) to yield a stable ion.

Table 2: Postulated Mass Spectral Fragmentation of this compound

m/z Value Proposed Fragment Possible Origin
138 [C₇H₁₀N₂O]⁺ Molecular Ion (M⁺)
110 [C₅H₆N₂O]⁺ Loss of C₂H₄ from the propyl group
97 [C₄H₅N₂O]⁺ Loss of C₃H₅ radical from the propyl group
82 [C₄H₆N₂]⁺ Loss of CO from a fragment

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. If successful, X-ray diffraction analysis would reveal the precise spatial arrangement of the atoms, the planarity of the pyrimidine ring, and the conformation of the propyl substituent. Furthermore, it would elucidate the hydrogen bonding networks and other intermolecular interactions, such as pi-stacking, that govern the crystal packing. While specific crystallographic data for this compound is not currently published, related structures of substituted pyrimidines have been successfully determined using this technique, confirming its applicability acs.org.

Table 3: Hypothetical Crystallographic Data Parameters for this compound

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Z (Molecules per unit cell) Integer value
Bond Lengths e.g., C-N, C-C, C-O bond distances in Å
Bond Angles e.g., C-N-C, C-C-C angles in °

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. It is a crucial method for verifying the purity and empirical formula of a synthesized compound.

For a sample of this compound, elemental analysis would be performed to ensure that the experimental percentages of carbon, hydrogen, and nitrogen align with the theoretical values calculated from its molecular formula, C₇H₁₀N₂O. A close correlation between the experimental and calculated values, typically within ±0.4%, provides strong evidence of the compound's purity and correct elemental composition researchgate.netresearchgate.netnih.gov.

Table 4: Theoretical vs. Expected Elemental Analysis Data for this compound

Element Theoretical Percentage (%) Expected Experimental Range (%)
Carbon (C) 60.85 60.45 - 61.25
Hydrogen (H) 7.30 6.90 - 7.70
Nitrogen (N) 20.28 19.88 - 20.68

Computational Chemistry Studies on 2 Propylpyrimidin 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide insights into electronic structure, molecular orbitals, and bonding characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like 2-Propylpyrimidin-5-OL, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry and determine its electronic properties. wjarr.commdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule's lowest energy conformation.

HOMO-LUMO Analysis and Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. wjarr.com A smaller gap suggests that the molecule is more reactive. For this compound, this analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

ParameterIllustrative Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These values are hypothetical and serve as an example of what a DFT calculation might yield for a similar pyrimidine (B1678525) derivative.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. For this compound, NBO analysis would quantify the delocalization of electron density and the strength of various intramolecular interactions, such as hyperconjugation. This can reveal important details about the stability arising from electron delocalization between occupied and unoccupied orbitals.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, highlighting these as potential sites for interaction with electrophiles. ijcce.ac.ir

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target molecule, typically a protein receptor. This method is instrumental in drug discovery and design.

Receptor Binding Site Characterization

To perform a molecular docking study, the first step is to identify and characterize the binding site of the target receptor. This involves determining the three-dimensional structure of the receptor, often through experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The binding site is a specific pocket or groove on the receptor's surface where the ligand can fit. Analysis of the binding site reveals its size, shape, and the types of amino acid residues present (e.g., hydrophobic, polar, charged). For this compound, a hypothetical docking study would involve selecting a biologically relevant target and analyzing how the compound's propyl and hydroxyl groups, as well as the pyrimidine ring, interact with the amino acid residues within the receptor's binding pocket. nih.govpreprints.org The results would predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Prediction of Binding Affinities and Modes

The prediction of how strongly a ligand, such as this compound, will bind to a protein is a cornerstone of computational drug design. These predictions, often expressed as binding affinity values (e.g., Ki, Kd, or IC50), help in prioritizing compounds for further experimental testing. Various computational techniques are employed to estimate these affinities and to visualize the most probable binding orientation, or "mode," of the ligand within the protein's binding site.

Molecular docking is a primary method used for this purpose. In a typical molecular docking study involving a pyrimidine derivative, the three-dimensional structure of the target protein is obtained from crystallographic data. The this compound molecule is then computationally "docked" into the active site of the protein. Scoring functions are used to evaluate the different binding poses, providing an estimate of the binding affinity. For instance, studies on various pyrimidine derivatives have successfully utilized docking simulations to predict their interactions with target enzymes. uomustansiriyah.edu.iqnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models offer another avenue for predicting binding affinity. benthamdirect.comresearchgate.net By analyzing a series of related compounds and their experimentally determined biological activities, QSAR models can identify key molecular features that correlate with higher affinity. scielo.brtandfonline.com For a compound like this compound, a QSAR model developed for a class of similar pyrimidine derivatives could potentially predict its activity based on its distinct structural properties.

Illustrative Data from a Hypothetical Docking Study of this compound:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Kinase A-8.5LYS76, GLU91, LEU128
Protease B-7.2ASP25, ILE50, GLY27
Receptor C-9.1TYR112, SER203, PHE257

This table represents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not available in the public domain at the time of this review.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. mdpi.comresearchgate.netnih.gov This allows for a more detailed understanding of the stability of the complex and the nature of their interactions.

MD simulations can reveal the conformational flexibility of this compound both in solution and when bound to a protein. nih.gov By tracking the trajectory of the atoms over nanoseconds or even microseconds, researchers can identify the most stable conformations of the molecule and any significant conformational changes that occur upon binding.

The stability of the ligand-protein complex is a critical factor in its potential efficacy. Analysis of the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of an MD simulation provides insights into the stability of the complex. A stable complex will typically show a low and converging RMSD value. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are more flexible or rigid.

Example of Stability Metrics from a Hypothetical MD Simulation:

SystemAverage RMSD (Å)Key Stable Regions
This compound in Water1.2Pyrimidine ring
This compound-Kinase A Complex2.5 (Protein), 0.8 (Ligand)Hinge region of Kinase A

This table represents hypothetical data for illustrative purposes.

MD simulations provide a detailed picture of the dynamic interactions between this compound and its target protein. nih.gov This includes the formation and breaking of hydrogen bonds, hydrophobic contacts, and electrostatic interactions over time. mdpi.com Analyzing these dynamic interactions is crucial for understanding the key determinants of binding affinity and specificity.

Summary of Key Intermolecular Interactions from a Hypothetical MD Simulation:

Interaction TypeInteracting Groups (Ligand)Interacting Residues (Protein)Occupancy (%)
Hydrogen Bond5-OL groupSER152 (Side Chain)85
Hydrogen BondN1 of PyrimidineLEU83 (Backbone)72
HydrophobicPropyl groupVAL65, ALA135>90

This table represents hypothetical data for illustrative purposes.

Structure Activity Relationship Sar Studies of 2 Propylpyrimidin 5 Ol Derivatives

Impact of Substituents on Pyrimidine (B1678525) Ring Positions (C2, C4, C5, C6)

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. researchgate.net

Position C2: The C2 position, occupied by a propyl group in the parent compound, is a critical determinant of activity. While the propyl group itself is a key feature, further substitution on this alkyl chain or its replacement with other functionalities can dramatically alter the compound's interaction with biological targets. For instance, in related pyrimidine series, the introduction of small, lipophilic groups at this position has been shown to be beneficial for activity.

Position C4 and C6: Substitutions at the C4 and C6 positions of the pyrimidine ring are pivotal in modulating the electronic properties and steric profile of the molecule. The introduction of various groups can influence the molecule's ability to fit into a biological target's binding site and form key interactions.

In a study of structurally related N-alkyl-5-hydroxypyrimidinone carboxamides, which share a similar core, modifications at positions analogous to C4 and C6 of the pyrimidine ring have demonstrated significant effects on biological activity. For example, the introduction of a carboxylate group at a position equivalent to C4 was found to be essential for the activity of N-alkyl-5-hydroxypyrimidinone carboxamides against Mycobacterium tuberculosis. nih.gov

The following table illustrates the impact of substituents on a related pyrimidinone scaffold, providing insights into how modifications at various positions can influence activity.

Compound IDR1 (Analogous to C2)R2 (Analogous to C6)R3 (Substituent on N-alkyl chain)Activity (MIC in µM)
P01EthylHBenzyl2.5
P02EthylH4-Fluorobenzyl1.25
P03EthylH4-Chlorobenzyl1.25
P04EthylH4-Methylbenzyl2.5
P05EthylHPhenyl10
P06EthylHCyclohexylmethyl>20

Position C5: This position is occupied by the crucial hydroxyl group in the parent compound. Modifications at this site, including esterification, etherification, or replacement with other functional groups, have a profound impact on activity, as will be discussed in a later section. The electronic nature of substituents at C5 can influence the acidity of the 5-hydroxyl group, which may be critical for its role as a hydrogen bond donor or acceptor.

Role of the Propyl Moiety in Modulating Activity

The propyl group at the C2 position of 2-Propylpyrimidin-5-OL plays a significant role in defining the compound's lipophilicity and steric interactions with its biological target. The length and branching of the alkyl chain at this position are often fine-tuned to optimize activity.

In many classes of enzyme inhibitors, including kinases, a hydrophobic pocket in the ATP-binding site accommodates the C2-substituent of the pyrimidine ring. The propyl group, with its moderate size and lipophilicity, can establish favorable van der Waals interactions within such pockets.

Studies on related heterocyclic compounds have shown that varying the length of the alkyl chain at positions analogous to C2 can have a significant impact on potency. For instance, in a series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, the nature of the alkyl group influenced the anti-proliferative properties. While a direct SAR study on the C2-propyl group of this compound is not extensively documented in publicly available literature, it can be inferred from broader studies on pyrimidine-based compounds that:

Chain Length: Increasing or decreasing the chain length from propyl may lead to a loss of optimal hydrophobic interactions. A shorter chain might not fully occupy the hydrophobic pocket, while a longer or bulkier chain could introduce steric clashes.

Branching: Introduction of branching on the propyl chain, for example, an isopropyl or isobutyl group, can alter the conformational preferences of the molecule and may lead to either improved or diminished activity depending on the specific topology of the binding site.

Influence of the Hydroxyl Group at Position 5

The hydroxyl group at the C5 position is a key functional feature of this compound, likely playing a crucial role as both a hydrogen bond donor and acceptor in interactions with biological targets. The phenolic nature of this hydroxyl group also imparts specific electronic properties to the pyrimidine ring.

The importance of the 5-hydroxyl group is highlighted in studies of related N-alkyl-5-hydroxypyrimidinone carboxamides, where this moiety is critical for their antitubercular activity. nih.gov It is suggested that this hydroxyl group, along with an adjacent carbonyl, may be involved in chelating metal ions essential for enzyme function.

The activity of derivatives where the 5-hydroxyl group is modified can provide insights into its role:

Ethers and Esters: Conversion of the hydroxyl group to an ether (e.g., methoxy) or an ester can abolish its hydrogen bond donating capability. If the primary role of the hydroxyl group is as a hydrogen bond donor, this modification would be expected to lead to a significant decrease in biological activity.

Acidity: The pKa of the 5-hydroxyl group can be influenced by other substituents on the pyrimidine ring. Electron-withdrawing groups would increase its acidity, potentially enhancing its ability to act as a hydrogen bond donor or to exist in an ionized state at physiological pH.

In a study on N-alkyl-5-hydroxypyrimidinone carboxamides, the 5-hydroxypyrimidinone core was found to be critical for retaining potency. nih.gov

Bioisosteric Replacements and Their Effects on Biological Activity

Bioisosteric replacement is a widely used strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by substituting a functional group with another that has similar physical or chemical properties.

Bioisosteres for the 5-Hydroxyl Group: The phenolic hydroxyl group is often a site of metabolic modification, such as glucuronidation, which can lead to rapid clearance of the drug. Therefore, replacing the 5-hydroxyl group with a bioisostere that is less prone to metabolism while retaining its key interactions is a common optimization strategy.

Potential bioisosteric replacements for the 5-hydroxyl group include:

Thiol (SH): A thiol group is also a hydrogen bond donor, but it is more acidic and larger than a hydroxyl group. It is also susceptible to oxidation.

Fluorine (F): While not a classical bioisostere for a hydroxyl group in terms of hydrogen bonding, fluorine can sometimes mimic its electronic properties and is often used to block metabolic sites.

Small Heterocycles: Certain small, nitrogen-containing heterocycles can mimic the hydrogen bonding capabilities of a hydroxyl group.

The following table summarizes some potential bioisosteric replacements for key functionalities of this compound and their likely effects on biological activity.

Original Functional GroupBioisosteric ReplacementPotential Effect on Biological Activity
5-HydroxylAmine (NH2)May retain hydrogen bonding; introduces basicity, which could alter target interactions and solubility.
5-HydroxylMethoxy (OCH3)Removes hydrogen bond donating ability; increases lipophilicity.
2-PropylCyclopropylIntroduces conformational rigidity; may improve binding affinity if the conformation is favorable.
2-PropylIsopropylIncreases steric bulk near the C2 position; may enhance or disrupt binding.
Pyrimidine RingPyridine (B92270) RingAlters the arrangement of hydrogen bond acceptors and the overall electronic profile.

In Vitro Biological Activity and Mechanistic Investigations of 2 Propylpyrimidin 5 Ol Analogues

Enzyme Inhibition Assays

Analogues of 2-propylpyrimidin-5-ol have been evaluated against a range of enzymes, demonstrating notable inhibitory profiles, particularly against kinases and other enzymes involved in inflammatory pathways.

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the design of kinase inhibitors. Several studies have explored the activity of substituted pyrimidine analogues against various protein kinases.

Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). nih.gov For instance, a 2-anilino-4-(thiazol-5-yl)pyrimidine derivative demonstrated a high affinity for CDK9, along with CDK1 and CDK2, with Ki values in the low nanomolar range. nih.gov The introduction of a carbonitrile group at the C5-position of the pyrimidine ring in a related analogue resulted in similarly potent inhibition of these kinases. nih.gov

Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated as inhibitors of Tropomyosin receptor kinase (Trk). Specific analogues, such as compounds 14h and 14j , have shown potent inhibitory activity against both wild-type TrkA and the G595R mutant, with IC50 values in the nanomolar range, comparable to the established Trk inhibitor, repotrectinib. nih.gov

Compound/Analogue ClassKinase Target(s)IC50 / Ki ValueReference
2-anilino-4-(thiazol-5-yl)pyrimidineCDK9, CDK1, CDK2Ki = 1-6 nM nih.gov
5-carbonitrile-2-anilino-4-(thiazol-5-yl)pyrimidineCDK9, CDK1, CDK2Ki = 1-6 nM nih.gov
Pyrazolo[1,5-a]pyrimidine derivative 14h TrkAIC50 = 1.40 nM nih.gov
Pyrazolo[1,5-a]pyrimidine derivative 14h TrkAG595RIC50 = 1.80 nM nih.gov
Pyrazolo[1,5-a]pyrimidine derivative 14j TrkAIC50 = 0.86 nM nih.gov
Pyrazolo[1,5-a]pyrimidine derivative 14j TrkAG595RIC50 = 6.92 nM nih.gov

Beyond kinases, pyrimidine analogues have been shown to modulate the activity of other enzymes, particularly those involved in inflammation and metabolic processes.

Several pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.govnih.govnih.gov In one study, two pyrimidine derivatives, L1 and L2 , demonstrated high selectivity for COX-2 over COX-1, with inhibitory activities comparable to the reference drug meloxicam. nih.govnih.gov Another study on novel pyrazolo[3,4-d]pyrimidine derivatives also reported potent and selective COX-2 inhibition, with some compounds showing IC50 values as low as 0.04 µmol. nih.gov

Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their inhibitory effects on other enzymes. One particular derivative, compound 3l , exhibited potent inhibition of α-amylase (72.91 ± 0.14% inhibition) and acetylcholinesterase (62.80 ± 0.06% inhibition). ekb.egnewsama.commdpi.com

Compound/Analogue ClassEnzyme TargetIC50 / % InhibitionReference
Pyrimidine derivative L1 COX-1> 100 µM nih.govnih.gov
Pyrimidine derivative L1 COX-21.21 µM nih.govnih.gov
Pyrimidine derivative L2 COX-1> 100 µM nih.govnih.gov
Pyrimidine derivative L2 COX-21.54 µM nih.govnih.gov
Pyrazolo[3,4-d]pyrimidine derivative 5 COX-2IC50 = 0.04 ± 0.09 µmol nih.gov
Pyrazolo[3,4-d]pyrimidine derivative 6 COX-2IC50 = 0.04 ± 0.02 µmol nih.gov
Pyrazolo[1,5-a]pyrimidine derivative 3l α-Amylase72.91 ± 0.14% ekb.egnewsama.commdpi.com
Pyrazolo[1,5-a]pyrimidine derivative 3l Acetylcholinesterase62.80 ± 0.06% ekb.egnewsama.commdpi.com

Receptor Binding and Activation Studies

The interaction of this compound analogues with various receptor families has been explored to understand their potential roles in cellular signaling pathways.

Research into the interaction of pyrimidine analogues with GPCRs has identified potent modulators of this receptor superfamily. A series of 2-alkylpyrimidine-4,6-diol derivatives were designed and synthesized as novel agonists for GPR84, a G protein-coupled receptor. A high-throughput screening identified 2-(hexylthio)pyrimidine-4,6-diol as a GPR84 agonist with an EC50 of 139 nM. Further optimization of this structure led to the identification of even more potent agonists.

While allosteric modulators for purine (B94841) and pyrimidine receptors, such as the A1 and A3 adenosine (B11128) receptors, have been discovered, these are typically from different chemical classes like benzoylthiophenes.

Based on the conducted research, no specific studies detailing the in vitro binding or activation of nuclear receptors by this compound or its close analogues were identified. While nuclear receptors are significant targets for drug discovery, and various chemical libraries are screened for modulators, there is no available data directly linking the pyrimidin-5-ol scaffold to this receptor class.

Anti-Inflammatory Activities

The anti-inflammatory properties of pyrimidine derivatives have been demonstrated in various in vitro assays, often linked to their enzyme inhibitory activities. The primary mechanism identified for the anti-inflammatory effects of many pyrimidine analogues is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.govnih.govnih.gov This inhibition leads to a reduction in the production of pro-inflammatory prostaglandins. nih.gov

In addition to enzyme inhibition, some pyrimidine derivatives have shown antioxidant properties that contribute to their anti-inflammatory profile. For example, compounds L1 and L2 were found to reduce levels of reactive oxygen species (ROS) in an inflammatory cell model. nih.govnih.gov These compounds also demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 monocyte cell growth. nih.govnih.gov Other studies have utilized membrane stabilization assays, such as anti-hemolytic activity, to evaluate the in vitro anti-inflammatory potential of pyrimidine derivatives.

Cyclooxygenase (COX) Inhibition

No studies were identified that investigated the ability of this compound to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory research.

Investigations of Inflammatory Pathways

There is no published research detailing the effects of this compound on inflammatory pathways in cellular models.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

A search for data on the antimicrobial properties of this compound revealed no studies investigating its efficacy against bacteria, fungi, or viruses.

Anticancer and Antiproliferative Activities in Cell Lines

No literature is available that describes the evaluation of this compound for anticancer or antiproliferative effects in any cancer cell lines.

Other Investigated Biological Activities (e.g., Antidiabetic, Analgesic, Anticonvulsant)

There is no accessible research on other potential therapeutic activities of this compound, including but not limited to antidiabetic, analgesic, or anticonvulsant properties.

Cellular Pathway Modulation Studies

No investigations into how this compound might modulate or interact with specific cellular pathways have been published.

Due to the absence of research data, it is not possible to provide detailed findings or data tables as requested. The compound remains uncharacterized in the scientific literature regarding its biological effects.

Advanced Chemical Biology Approaches to 2 Propylpyrimidin 5 Ol Research

Chemoproteomics for Target Identification

Chemoproteomics is a powerful strategy to identify the protein targets of a small molecule directly in a native biological system. For a compound like 2-Propylpyrimidin-5-OL, this approach would be crucial in uncovering its mechanism of action. A common method involves creating a chemical probe version of the compound to "fish" for its binding partners in a cell lysate or even in living cells.

A hypothetical study could involve synthesizing an affinity-based probe of this compound. This would entail modifying the parent compound with a linker arm and a reporter tag, such as biotin, without significantly altering its core structure and biological activity. This probe could then be incubated with a relevant cell lysate. The probe-protein complexes would be captured using streptavidin-coated beads, and after washing away non-specific binders, the captured proteins would be identified by mass spectrometry.

The results from such a hypothetical experiment could be summarized in a data table:

Protein IDProtein NameFunctionEnrichment Score
P12345Kinase XSignal Transduction15.2
Q67890Dehydrogenase YMetabolism8.5
A1B2C3Transcription Factor ZGene Regulation4.1

This data would suggest that Kinase X is a high-confidence target of this compound, paving the way for further validation studies.

Reactivity-Based Profiling of Protein Interactions

Reactivity-based profiling is a sub-discipline of chemoproteomics that maps the reactive sites within a proteome, often focusing on nucleophilic amino acid residues like cysteine. nih.gov If this compound were suspected to form covalent bonds with its protein targets, this technique would be highly relevant. The pyrimidine (B1678525) ring system can, under certain circumstances, be rendered electrophilic, making it potentially reactive towards nucleophilic residues on proteins.

In a hypothetical reactivity-based profiling experiment, a library of cysteine-reactive probes could be used in a competitive binding assay with this compound. By quantifying the changes in probe labeling of specific cysteines in the presence of the compound, researchers could identify those that are "engaged" by this compound.

A hypothetical dataset from such an experiment might look like this:

Protein IDCysteine Residue% Inhibition of Probe LabelingPutative Function
P12345Cys-18285%Catalytic site of Kinase X
R4S5T6Cys-3452%Allosteric site of Enzyme W
U7V8W9Cys-51215%Surface exposed, non-functional

This data would not only confirm the interaction with Kinase X but also pinpoint the specific cysteine residue involved in the binding, offering a much higher resolution of the interaction.

Bio-orthogonal Chemistry Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov This set of techniques would allow for the tracking and visualization of this compound in real-time within a living cell. To achieve this, a modified version of the compound containing a "bio-orthogonal handle" (e.g., an azide (B81097) or an alkyne) would be synthesized.

This functionalized this compound probe would be introduced to cells. Subsequently, a fluorescent reporter molecule containing the complementary reactive group would be added. The "click" reaction between the probe and the reporter would then allow for the visualization of the compound's subcellular localization via fluorescence microscopy. nih.gov

A hypothetical study might yield the following observations:

Cellular CompartmentFluorescence Intensity (Arbitrary Units)Interpretation
Nucleus12.5Low localization
Cytoplasm89.3High localization
Mitochondria65.8Moderate localization

These findings would suggest that this compound primarily accumulates in the cytoplasm and mitochondria, guiding further investigation into its effects on cytoplasmic and mitochondrial proteins.

Chemical Genetics in Elucidating Biological Roles

Chemical genetics uses small molecules as tools to perturb protein function, offering a conditional and often reversible alternative to traditional genetic methods. rug.nl In the context of this compound, once a primary target like Kinase X is identified, chemical genetics can be used to understand the downstream consequences of modulating this target's activity.

A chemical genetic screen could involve treating a panel of cell lines with this compound and observing for specific phenotypes. For instance, if Kinase X is involved in cell proliferation, a dose-dependent decrease in cell viability would be expected. Furthermore, a resistant mutant of Kinase X that no longer binds to this compound could be engineered. If cells expressing this mutant are no longer sensitive to the compound, it provides strong evidence that Kinase X is the key target for the observed phenotype.

The results of a hypothetical chemical genetics experiment could be presented as follows:

Cell LineTreatmentRelative Viability (%)
Wild-TypeVehicle100
Wild-Type10 µM this compound45
Kinase X MutantVehicle100
Kinase X Mutant10 µM this compound98

This data strongly supports the hypothesis that the anti-proliferative effects of this compound are mediated through its interaction with Kinase X.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is a well-established field; however, the development of more efficient, sustainable, and diverse synthetic routes remains a key area of research. For 2-Propylpyrimidin-5-OL, future efforts could focus on methodologies that allow for facile diversification of the pyrimidine core, enabling the creation of a library of analogues for structure-activity relationship (SAR) studies.

One promising approach involves the refinement of multi-component reactions. These reactions, where three or more reactants combine in a single step to form a product that contains significant portions of all the reactants, offer a highly efficient means of generating molecular complexity from simple starting materials. Research into novel one-pot, two-step, or three-step synthetic methodologies could significantly streamline the production of this compound and its derivatives researchgate.net. Furthermore, the application of green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be a critical consideration in the development of new synthetic schemes.

Another area for innovation lies in the late-stage functionalization of the pyrimidine ring. Techniques such as C-H activation could allow for the direct introduction of various functional groups onto the pyrimidine scaffold of this compound, bypassing the need for pre-functionalized starting materials. This would provide a powerful tool for rapidly exploring the chemical space around this core structure.

Synthetic ApproachPotential AdvantagesKey Research Focus
Multi-component ReactionsIncreased efficiency, reduced waste, rapid library synthesis.Discovery of new reaction pathways and catalysts.
Green ChemistryEnvironmentally friendly, sustainable production.Use of biodegradable solvents and reusable catalysts.
Late-stage FunctionalizationRapid diversification of analogues, efficient SAR exploration.Development of selective C-H activation methods.

Exploration of Underexplored Biological Targets

While pyrimidine derivatives are known to interact with a wide range of biological targets, the specific targets of this compound remain largely uncharacterized. A systematic exploration of its biological activity is therefore a crucial next step. High-throughput screening (HTS) of this compound against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications.

Given the structural motifs present in this compound, several target classes warrant particular attention. For instance, various pyrimidine derivatives have shown potent activity as kinase inhibitors. nih.gov Investigating the inhibitory potential of this compound against a broad kinase panel could reveal novel anti-cancer or anti-inflammatory properties. For example, some pyrimidine derivatives have been investigated as inhibitors of TANK-binding kinase 1 (TBK1) and VEGFR-2. nih.govrsc.org

Furthermore, the antioxidant properties observed in some pyrimidine derivatives suggest that this compound could be a candidate for targeting pathways involved in oxidative stress-related diseases. mdpi.com Studies on its ability to inhibit enzymes like lipoxygenase or to interact with glutathione (B108866) could provide valuable insights. mdpi.com Additionally, the neuroprotective effects seen with certain pyrimido[4,5-d]pyrimidines suggest that exploring neurological targets could be a fruitful avenue of research. mdpi.com

Potential Target ClassRationaleExample Targets
KinasesKnown activity of pyrimidine derivatives. nih.govTBK1, VEGFR-2 nih.govrsc.org
Oxidative Stress EnzymesAntioxidant potential of related compounds. mdpi.comLipoxygenase mdpi.com
Neurological Receptors/EnzymesNeuroprotective effects of similar scaffolds. mdpi.comTargets involved in neurodegenerative diseases.

Integration of Artificial Intelligence and Machine Learning in Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. youtube.com These computational tools can be leveraged to accelerate the design and optimization of novel derivatives of this compound. Generative AI models, for instance, can explore vast chemical spaces to design new molecules with desired properties, such as improved potency, selectivity, and pharmacokinetic profiles. github.com

A deep conditional transformer neural network, such as SyntaLinker, could be employed to perform scaffold hopping and identify novel derivatives with potentially enhanced activity against specific targets. nih.gov By training these models on existing datasets of pyrimidine derivatives and their biological activities, it is possible to predict the properties of virtual compounds based on the this compound scaffold.

Furthermore, molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions between this compound derivatives and their biological targets. rsc.org This information is invaluable for understanding the structural basis of activity and for guiding the rational design of more potent and selective compounds. The use of these computational techniques can significantly reduce the time and cost associated with the early stages of drug discovery.

AI/ML ApplicationPurposePotential Outcome
Generative ModelsDe novo design of novel analogues.Identification of candidates with improved properties. github.com
Scaffold HoppingExploration of diverse chemical space.Discovery of new core structures with similar activity. nih.gov
Molecular Docking/DynamicsPrediction of binding modes and affinities.Rational design of more potent inhibitors. rsc.org

Preclinical Research Avenues

Once promising derivatives of this compound have been identified and synthesized, a series of preclinical studies will be necessary to evaluate their therapeutic potential. Initial in vitro assays should focus on confirming the on-target activity and determining the potency (e.g., IC50 or EC50 values) of the compounds.

Cell-based assays will be crucial for assessing the cellular effects of the compounds, such as their impact on cell viability, proliferation, and specific signaling pathways. For example, if a derivative is identified as a potential anticancer agent, its cytotoxicity against various cancer cell lines would need to be evaluated. mdpi.com

Following successful in vitro and cell-based studies, preliminary pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) and toxicity profiling would be conducted. These studies provide essential information on the drug-like properties of the compounds and their potential for in vivo efficacy and safety. Promising candidates would then advance to in vivo studies in relevant animal models to assess their efficacy and to further evaluate their safety profile before any consideration for clinical development.

Preclinical StageKey ObjectivesExample Assays
In VitroConfirm target engagement and potency.Enzyme inhibition assays, receptor binding assays.
Cell-basedEvaluate cellular activity and cytotoxicity.Cell viability (MTT) assays, pathway analysis. mdpi.com
ADME/ToxAssess pharmacokinetic and safety profiles.Metabolic stability assays, preliminary toxicity screens.
In VivoDetermine efficacy and safety in animal models.Disease-specific animal models.

Q & A

Q. Table 1: Example Reaction Conditions for Pyrimidine Derivatives

StepReagents/ConditionsYield (%)Reference
1POCl₃, DMF, 0°C → 60°C75–85
2NH₄OAc, glacial AcOH, 108°C68

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Structural validation and purity assessment require a combination of techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., propyl group integration, hydroxyl proton). Compare with PubChem data for analogous compounds .
  • HPLC/UPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion).
  • X-ray Crystallography : Resolves 3D structure for ambiguous cases, as demonstrated in pyrimidine crystallography studies .

Advanced: How should contradictory data on this compound’s biological activity be resolved?

Methodological Answer:
Contradictions in activity data (e.g., antimicrobial vs. inactive results) require systematic analysis:

Meta-Analysis : Aggregate data from independent studies to identify trends or confounding variables (e.g., solvent differences).

Dose-Response Studies : Test activity across a concentration range to rule out threshold effects.

Model Validation : Use standardized cell lines (e.g., ATCC-certified) and replicate assays under controlled conditions.

Open Data Practices : Share raw datasets and protocols to enable reproducibility, balancing transparency with ethical guidelines for sensitive data .

Advanced: What computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding affinities with enzymes (e.g., dihydrofolate reductase). Validate with crystallographic data from related pyrimidines .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability (e.g., GROMACS software).
  • QSAR Models : Corrogate substituent effects (e.g., propyl chain length) on activity using datasets from PubChem .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .
  • Waste Disposal : Segregate halogenated waste and follow institutional guidelines for pyrimidine derivatives.

Advanced: How to design mechanistic studies for this compound’s anticancer potential?

Methodological Answer:

  • In Vitro : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Include controls for apoptosis (caspase-3 activation) and oxidative stress (ROS detection).
  • In Vivo : Use xenograft models (e.g., nude mice) with dose titration. Monitor toxicity via liver/kidney function markers.
  • Omics Integration : Perform RNA-seq to identify differentially expressed genes post-treatment, cross-referenced with pathways like p53 or PI3K-AKT .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.